6-Methylheptane-1,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
5392-57-4 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
6-methylheptane-1,6-diol |
InChI |
InChI=1S/C8H18O2/c1-8(2,10)6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 |
InChI Key |
XICLOMYOBVKLTR-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCO)O |
Canonical SMILES |
CC(C)(CCCCCO)O |
Synonyms |
6-Methylheptane-1,6-diol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methylheptane 1,6 Diol and Its Stereoisomers
Chemo- and Regioselective Synthesis of 6-Methylheptane-1,6-diol
The primary challenge in synthesizing this compound lies in the selective introduction of two hydroxyl groups at the 1 and 6 positions of a branched heptane (B126788) backbone, along with a methyl group at the 6-position.
Strategically Designed Precursor Derivatization
A plausible route to this compound involves the derivatization of strategically chosen precursors. One such approach could commence with a protected 6-halo-2-heptanone. The ketone functionality can be protected as a ketal, followed by the conversion of the terminal halide to a hydroxyl group via nucleophilic substitution. Subsequent reaction with a methyl Grignard reagent would introduce the methyl group at the 2-position (which will become the 6-position in the final product), and deprotection of the ketal would yield a keto-alcohol. The final step would involve the reduction of the ketone to the corresponding secondary alcohol, thus furnishing the target diol.
Another potential precursor is a derivative of adipic acid. Esterification of adipic acid, followed by selective mono-alkylation and subsequent reduction, could provide a pathway. However, controlling the regioselectivity of these transformations would be a significant challenge.
Aldol (B89426) Condensation Approaches and Subsequent Functional Group Transformations
Aldol condensation provides a powerful tool for carbon-carbon bond formation and could be envisioned in a synthesis of a precursor to this compound. A crossed aldol reaction between a protected 5-oxohexanal (B8756871) and a suitable methyl ketone enolate could furnish a key intermediate. This would be followed by a series of functional group transformations, including reduction of the aldehyde and ketone moieties and dehydration/hydrogenation steps to arrive at the desired carbon skeleton with the required hydroxyl groups. The success of this approach would hinge on achieving high selectivity in the initial aldol condensation to avoid the formation of undesired side products.
Alkylation and Reduction Strategies for Hydroxy and Methyl Group Introduction
A convergent approach could involve the alkylation of a suitable five-carbon building block. For instance, the dianion of a protected 1,5-pentanediol (B104693) could be sequentially alkylated with a methyl halide and a one-carbon electrophile that can be later converted to a hydroxymethyl group.
Alternatively, a strategy starting from a cyclic precursor, such as a substituted tetrahydropyran (B127337), could be employed. Ring-opening of a suitably substituted tetrahydropyran derivative, followed by functional group manipulation, could lead to the desired 1,6-diol structure.
Reduction strategies are crucial for the final step in many of these proposed syntheses, converting carbonyl functionalities to hydroxyl groups. A variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, could be employed. The choice of reagent would depend on the specific functional groups present in the precursor molecule to ensure chemoselectivity.
Stereoselective and Enantioselective Syntheses of this compound Stereoisomers
Since the 6-position of this compound is a stereocenter, the synthesis of its individual stereoisomers requires the use of stereoselective or enantioselective methods.
Diastereoselective Additions to Chiral Intermediates
To achieve diastereoselectivity, one could employ a chiral auxiliary-based approach. For example, a chiral ester derived from a chiral alcohol could be used as a starting material. The addition of an organometallic reagent to a ketone precursor bearing this chiral auxiliary could proceed with facial selectivity, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched diol.
Another strategy involves the diastereoselective reduction of a chiral β-hydroxy ketone precursor. The existing stereocenter can direct the approach of the reducing agent to one face of the ketone, resulting in the formation of one diastereomer in excess.
Enantiomeric Resolution and Asymmetric Catalysis in Diol Synthesis
The synthesis of enantiomerically pure this compound can also be achieved through the resolution of a racemic mixture. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. Enzymatic resolution, using lipases to selectively acylate one enantiomer of the racemic diol, is another powerful technique.
Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched products. The asymmetric reduction of a suitable prochiral ketone precursor using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst, could provide direct access to one enantiomer of the diol. Similarly, the asymmetric hydrogenation of an unsaturated precursor could also be a viable strategy.
Below is a table summarizing potential synthetic strategies for this compound:
| Synthetic Strategy | Key Reaction | Precursors | Advantages | Challenges |
| Precursor Derivatization | Grignard Reaction, Reduction | Protected 6-halo-2-heptanone | Convergent approach | Multiple protection/deprotection steps |
| Aldol Condensation | Crossed Aldol Condensation | Protected 5-oxohexanal | C-C bond formation | Control of regioselectivity and side reactions |
| Alkylation and Reduction | Dianion Alkylation | Protected 1,5-pentanediol | Potentially high yielding | Generation and handling of dianions |
| Diastereoselective Addition | Chiral Auxiliary | Chiral ester of a keto-acid | Good diastereoselectivity | Removal of chiral auxiliary |
| Asymmetric Catalysis | Asymmetric Reduction | Prochiral keto-alcohol | High enantioselectivity | Catalyst synthesis and cost |
| Enzymatic Resolution | Lipase-catalyzed acylation | Racemic this compound | High enantiomeric excess | Separation of enantiomers |
Enzymatic Desymmetrization Techniques for Related Diols
Enzymatic desymmetrization is a powerful strategy for the synthesis of enantiomerically pure compounds from prochiral or meso substrates. researchgate.net This approach leverages the high stereoselectivity of enzymes to differentiate between two identical functional groups in a symmetric molecule, yielding chiral products often with high enantiomeric excess (ee) and in theoretical yields approaching 100%. researchgate.net For the synthesis of chiral diols, this technique is particularly valuable, providing access to key building blocks for pharmaceuticals and natural products. mdpi.comrsc.org
The most commonly employed enzymes for the desymmetrization of diols are lipases, valued for their broad substrate tolerance, stability, and commercial availability. mdpi.com The strategy typically involves one of two primary reaction types:
Selective Acylation/Acetylation: In this method, a prochiral diol is treated with an acyl donor (like an ester or anhydride) in the presence of a lipase (B570770). The enzyme selectively acylates one of the two enantiotopic hydroxyl groups, resulting in a chiral monoester and leaving the other hydroxyl group untouched. For instance, the desymmetrization of 2-substituted-1,3-propanediols has been effectively achieved via acetylation catalyzed by Novozym SP435 (lipase from Candida antarctica). acs.org
Selective Hydrolysis: This is the reverse approach, where a prochiral diester (derived from the diol) is subjected to enzymatic hydrolysis. The lipase selectively cleaves one of the two ester groups to generate the chiral monoester. Amano Lipase has been used effectively for the hydrolysis of dibutyrate esters in the synthesis of chiral diol precursors. acs.org
The choice of enzyme, solvent, and acyl donor can be optimized to achieve high enantioselectivity and reaction rates. researchgate.net This chemoenzymatic approach represents a practical and efficient alternative to traditional chemical methods, operating under mild reaction conditions. researchgate.netacs.org
Table 1: Examples of Enzymes in the Desymmetrization of Prochiral Diols
| Enzyme | Source Organism | Reaction Type | Substrate Type | Typical Outcome |
|---|---|---|---|---|
| Novozym 435 (Lipase B) | Candida antarctica | Acylation | 2-substituted-1,3-propanediols | High yield and enantioselectivity for the corresponding monoacetate. acs.org |
| Amano Lipase AK | Pseudomonas fluorescens | Hydrolysis | Prochiral dibutyrate esters | Efficient production of the chiral monoester. acs.org |
| Amano Lipase CE | Humicola lanuginosa | Hydrolysis | Prochiral dibutyrate esters | Furnishes the S-monoester with good selectivity. acs.org |
Chiral Pool Synthesis Approaches for Enantiopure Diol Scaffolds
Chiral pool synthesis, also known as the chiron approach, is a foundational strategy for asymmetric synthesis. ddugu.ac.in This methodology utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. ddugu.ac.in These natural molecules, which include amino acids, carbohydrates, and terpenes, possess inherent chirality that can be transferred and elaborated through a sequence of chemical reactions to produce complex chiral target molecules, such as enantiopure diol scaffolds. ddugu.ac.inuvic.ca
The core advantage of this approach is that it circumvents the need to create a stereocenter from an achiral precursor, as the chirality is already present in the starting material. uvic.ca The synthesis of valuable chiral 1,3-diols, for example, often relies on them as crucial building blocks, which can be derived from the chiral pool. acs.orgnih.gov
The process involves:
Selection of a suitable chiron: A natural product is chosen that contains the desired stereochemical configuration or a scaffold that can be readily converted to the target structure.
Chemical Modification: The chiron undergoes a series of chemical transformations (e.g., functional group interconversions, chain extensions, cyclizations) to build the final diol structure. The original stereocenters guide the formation of new ones, a process known as chiral induction. uvic.ca
Preservation of Chirality: Reaction conditions are selected to ensure that the original stereocenters are not racemized during the synthesis.
While direct synthesis of this compound from a specific chiron is not widely documented, the principles of chiral pool synthesis are broadly applicable to creating a vast array of enantiopure diols.
Table 2: Common Chiral Pool Sources and Their Potential as Diol Precursors
| Chiral Pool Source | Class | Example | Potential Application in Diol Synthesis |
|---|---|---|---|
| L-Alanine | Amino Acid | Enantiopure amino acid | Can be converted into chiral amino alcohols and subsequently diols. |
| D-Glucose | Carbohydrate | Monosaccharide | Provides a scaffold rich in stereocenters for the synthesis of polyhydroxylated compounds and complex diols. |
| L-Tartaric Acid | Carboxylic Acid | Dicarboxylic acid | A common starting material for the synthesis of C2-symmetric ligands and chiral diols like TADDOL. |
Novel Synthetic Routes and Sustainable Chemistry for this compound Production
The growing emphasis on environmental stewardship in the chemical industry has spurred the development of novel synthetic routes that are not only efficient but also sustainable. For the production of diols like this compound, this involves integrating the principles of green chemistry and leveraging advanced processing technologies like flow chemistry to minimize environmental impact, enhance safety, and improve economic viability.
Green Chemistry Principles in Diol Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tmv.ac.in The application of its 12 principles provides a framework for creating more sustainable methods for synthesizing diols.
The core principles include:
Prevention: It is better to prevent waste than to clean it up after it has been created. nih.gov
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. nih.gov
Designing Safer Chemicals: Chemical products should be designed to minimize toxicity while maintaining efficacy. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov
Design for Energy Efficiency: Energy requirements should be minimized; syntheses should be conducted at ambient temperature and pressure if possible. nih.gov
Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. nih.gov
Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided or minimized. nih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov
Design for Degradation: Products should be designed to break down into innocuous products at the end of their function. nih.gov
Real-Time Analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.gov
Inherently Safer Chemistry for Accident Prevention: Substances and their forms should be chosen to minimize the potential for accidents. nih.gov
In diol synthesis, these principles can be applied by, for example, using biocatalysts (Principle 9) in enzymatic resolutions, using renewable starting materials derived from biomass (Principle 7), and employing solvent-free reaction conditions (Principle 5). nih.gov
Table 3: Application of Green Chemistry Principles to Diol Synthesis
| Green Chemistry Principle | Application/Strategy in Diol Synthesis |
|---|---|
| 1. Waste Prevention | Designing high-yield reactions with minimal byproducts. |
| 2. Atom Economy | Utilizing addition reactions (e.g., dihydroxylation of alkenes) over substitution reactions. |
| 3. Less Hazardous Syntheses | Replacing toxic heavy-metal oxidants with molecular oxygen or hydrogen peroxide. |
| 5. Safer Solvents | Using water, supercritical CO2, or solvent-free conditions instead of volatile organic compounds (VOCs). |
| 7. Renewable Feedstocks | Synthesizing diols from biomass-derived materials like levoglucosenone. google.com |
| 8. Reduce Derivatives | Employing chemoselective reagents that obviate the need for protecting hydroxyl groups. |
| 9. Catalysis | Using enzymatic catalysts for stereoselective synthesis or heterogeneous metal catalysts for hydrogenations that can be easily recovered and reused. |
Flow Chemistry and Continuous Processing in Diol Production
Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production. aurigeneservices.com Instead of reacting large quantities of materials in a single vessel, reactants are pumped continuously through a network of tubes or microreactors where they mix and react. mt.compharmasalmanac.com This technology offers significant advantages for diol production, particularly for reactions that are highly exothermic or require precise control.
Key benefits of flow chemistry include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risks associated with explosive intermediates or highly exothermic reactions (e.g., hydrogenations, oxidations). mt.commdpi.com
Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control that is difficult to achieve in large batch reactors. pharmasalmanac.commdpi.com Residence time, pressure, and mixing are also controlled with high precision. pharmasalmanac.com
Improved Yield and Purity: The precise control over reaction parameters often leads to higher selectivity, reduced byproduct formation, and improved product yields. mt.compharmasalmanac.com
Scalability: Scaling up a process in flow chemistry involves running the system for a longer duration or "numbering up" by adding parallel reactors, which is often simpler and more predictable than redesigning large-scale batch equipment.
For diol synthesis, hazardous steps such as the reduction of carboxylic acids or esters with high-pressure hydrogen or reactive hydrides can be performed more safely and efficiently in a continuous flow setup. d-nb.info
Table 4: Comparison of Batch vs. Flow Processing for Diol Synthesis
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway in exothermic reactions. | Inherently safer due to small reactor volumes and superior heat exchange. mt.com |
| Heat Transfer | Poor and inefficient, especially at large scales, leading to temperature gradients. | Excellent due to high surface-area-to-volume ratio, ensuring uniform temperature. pharmasalmanac.com |
| Process Control | Difficult to precisely control mixing, temperature, and reaction time. | Precise and automated control over flow rate, residence time, temperature, and pressure. aurigeneservices.com |
| Scalability | Complex and often requires re-optimization of the process ("scale-up issues"). | Simpler to scale by extending operational time or using multiple reactors in parallel. |
| Yield & Purity | Can be variable due to inconsistent mixing and temperature control, leading to more byproducts. | Often higher and more consistent yields and purity due to precise parameter control. mt.com |
| Reagent Handling | Requires handling of large quantities of potentially hazardous materials at once. | Reagents are consumed as they are introduced into the reactor, minimizing exposure. |
Computational Chemistry and Theoretical Studies on 6 Methylheptane 1,6 Diol
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular geometry, energy, and the distribution of electrons.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 6-Methylheptane-1,6-diol, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization or energy minimization.
The process begins by constructing an initial guess for the molecular geometry of this compound. The DFT calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Key parameters obtained from this calculation include bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in the literature, the expected optimized geometrical parameters can be estimated.
Interactive Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of typical results from a DFT calculation and is not from a published study on this specific molecule.)
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-C (alkane) | ~1.54 Å |
| Bond Length | C-O (alcohol) | ~1.43 Å |
| Bond Length | O-H (alcohol) | ~0.96 Å |
| Bond Angle | C-C-C | ~109.5° |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | H-O-C-C | Varies with conformation |
Beyond static molecular structures, DFT can also be used to explore the chemical reactivity of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states—the high-energy structures that connect reactants and products. Simulating reaction mechanisms in this way provides a deeper understanding of how the diol might participate in chemical transformations.
For instance, the dehydration of this compound to form cyclic ethers could be investigated. DFT calculations would be used to locate the transition state for the intramolecular cyclization, providing its geometry and energy. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations would be invaluable for conformational analysis. The flexible seven-carbon chain allows the molecule to adopt a multitude of shapes, or conformations. An MD simulation can sample these different conformations, revealing which are the most populated and how the molecule transitions between them. This is particularly important for understanding how the diol might interact with other molecules, such as in a solvent or at a biological receptor site.
Furthermore, MD simulations can provide detailed insights into the intermolecular interactions of this compound. By simulating the diol in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the hydroxyl groups of the diol and the surrounding water molecules. These interactions are critical to the diol's solubility and other physical properties.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property or activity.
While no specific QSPR or QSAR models for this compound have been identified in the literature, it is a suitable candidate for inclusion in such studies. Molecular descriptors for this compound, such as its molecular weight, logP (octanol-water partition coefficient), and polar surface area, can be calculated. These descriptors, along with those of a series of related diols, could be used to build a model to predict a property like boiling point (QSPR) or a biological activity such as toxicity (QSAR).
Interactive Table 2: Calculated Molecular Descriptors for QSPR/QSAR Modeling of this compound
| Descriptor | Value | Source |
| Molecular Weight | 146.23 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Polar Surface Area | 40.5 Ų | PubChem |
These descriptors quantify different aspects of the molecule's size, polarity, and flexibility, which in turn influence its macroscopic properties and biological interactions.
Machine Learning and AI-Driven Optimization in Diol Synthesis and Design
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. These approaches can be used to predict reaction outcomes, optimize synthetic routes, and even design new molecules with desired properties.
In the context of designing new diols, generative ML models can be employed. These models learn the underlying patterns in the structures of known diols and can then generate new, virtual molecules with potentially improved properties. These new designs can then be further evaluated using the quantum chemical and MD methods described above, creating a powerful in silico design-test cycle that can accelerate the discovery of new functional materials and molecules.
6 Methylheptane 1,6 Diol As a Building Block in Advanced Chemical Synthesis
Precursor for Complex Organic Molecules and Pharmaceutical Intermediates
The strategic placement of hydroxyl groups and the defined carbon skeleton of 6-Methylheptane-1,6-diol make it an ideal starting material for the synthesis of a variety of complex and biologically significant molecules. Its application spans the creation of signaling molecules used in pest management, the construction of vital vitamin analogues, and the design of molecules that can modulate enzyme activity.
Synthesis of Chiral Aliphatic Pheromone Components
While direct synthesis of chiral aliphatic pheromones from this compound is not extensively documented in readily available literature, its structural motif is closely related to known pheromone components. For instance, the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, is Sulcatol (6-methyl-5-hepten-2-ol). The synthesis of such compounds often involves the strategic manipulation of precursors with similar carbon backbones. The selective oxidation of the primary alcohol of this compound, followed by dehydration and further functional group transformations, represents a plausible synthetic route to pheromone-related structures. The chirality of the tertiary alcohol in this compound could also be exploited to introduce stereocenters, which are crucial for the biological activity of many pheromones.
Construction of Vitamin D Analogues and Other Secosteroids
The synthesis of Vitamin D analogues and other secosteroids often requires the construction of complex side-chains and the C/D ring systems. While a direct link to the use of this compound as a primary building block for the entire Vitamin D skeleton is not prominently reported, its structure is relevant to the synthesis of modified side-chains. The C8 carbon chain of this compound can be functionalized and elaborated to create various side-chain analogues that are crucial for modulating the biological activity of Vitamin D. nih.govresearchgate.net For instance, the selective protection of the primary alcohol, followed by oxidation of the tertiary alcohol and subsequent olefination reactions, could provide access to key intermediates for side-chain construction.
Secosteroids are a class of steroids in which one of the rings has been cleaved. The synthesis of these complex molecules often involves the strategic cleavage of polycyclic precursors. While not a direct precursor for the entire steroid nucleus, functionalized C8 diols can be envisioned as components in the convergent synthesis of secosteroid fragments, particularly for the construction of the C/D ring system or elaborated side chains.
Integration into Dipeptide Isostere Design for Enzyme Inhibitors
Dipeptide isosteres are molecules that mimic the structure of dipeptides but possess modified backbones to enhance properties such as stability against enzymatic degradation. These are valuable in the design of enzyme inhibitors. A derivative of this compound, specifically (3S,4S)-4-azido-6-methylheptane-1,3-diol, has been synthesized and utilized as a precursor for novel helix mimetics. nih.gov This demonstrates the potential of the this compound scaffold in the synthesis of peptide mimetics. The hydroxyl groups provide handles for the introduction of amino acid-like functionalities, and the carbon backbone serves as a scaffold to mimic the peptide chain. The synthesis of such isosteres can involve the selective functionalization of the hydroxyl groups to introduce amino and carboxyl functionalities or their protected equivalents.
Derivatization Chemistry and Functionalization Strategies
The synthetic utility of this compound is greatly expanded through its derivatization and the strategic functionalization of its two distinct hydroxyl groups. The difference in reactivity between the primary and tertiary alcohols allows for selective chemical transformations.
Selective Oxidation and Reduction of Hydroxyl Groups
The selective oxidation of the primary hydroxyl group in this compound can be achieved using various reagents, leading to the formation of the corresponding aldehyde or carboxylic acid. This transformation is a key step in elongating the carbon chain or introducing other functional groups. For instance, oxidation to the aldehyde would allow for subsequent Wittig or Grignard reactions. Conversely, selective reduction of a derivative where the primary alcohol has been converted to a leaving group would yield 6-methylheptan-1-ol. Enzymatic oxidation presents a highly selective method for such transformations, potentially offering high regioselectivity under mild conditions. researchgate.netnih.govchemrxiv.orgchemrxiv.org
Formation of Ethers, Esters, and Other Protecting Group Strategies
The hydroxyl groups of this compound can be converted into ethers and esters to act as protecting groups or to modify the molecule's properties. The Williamson ether synthesis, for example, can be employed to form ethers by reacting the corresponding alkoxide with an alkyl halide. youtube.commasterorganicchemistry.comyoutube.comwikipedia.org Due to the steric hindrance of the tertiary hydroxyl group, the primary hydroxyl group is expected to react more readily, allowing for selective mono-etherification.
Similarly, esterification can be controlled to favor the primary alcohol. The use of protecting groups is crucial in multi-step syntheses involving this compound to ensure that specific reactions occur at the desired position. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or tosylates, can be selectively introduced, often at the less sterically hindered primary position. This selective protection is a cornerstone for the further elaboration of the molecule into more complex targets.
Below is an interactive data table summarizing the key chemical transformations of this compound discussed.
| Transformation | Reagents/Conditions | Product Type | Section Reference |
| Selective Oxidation of Primary -OH | e.g., PCC, Swern oxidation, Enzymatic oxidation | Aldehyde, Carboxylic Acid | 6.2.1 |
| Ether Formation (Williamson) | NaH, Alkyl halide | Ether | 6.2.2 |
| Ester Formation | Acyl chloride, Pyridine | Ester | 6.2.2 |
| Selective Protection of Primary -OH | TBDMSCl, Imidazole or TsCl, Pyridine | Silyl ether, Tosylate | 6.2.2 |
Olefin Metathesis and Cyclization Reactions to Form Fused Ring Systems
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful strategy for the formation of cyclic compounds. While this compound itself is saturated, it serves as a foundational scaffold that can be chemically modified into diene, triene, or enyne precursors necessary for RCM. The synthesis of fused ring systems requires a tandem or sequential cyclization approach, where an appropriately designed acyclic precursor undergoes multiple intramolecular metathesis reactions.
The general strategy to utilize this compound as a building block for fused ring systems would involve:
Functionalization: The primary and tertiary hydroxyl groups are first converted into functionalities bearing terminal alkenes. This can be achieved through etherification or esterification with unsaturated partners, such as reacting the diol with allyl bromide to form a di-allyl ether derivative.
Elaboration: To create fused systems, additional olefinic tethers must be installed. This could involve using a more complex, unsaturated acylating or alkylating agent in the first step. For the synthesis of angularly fused tricycles, a tetraene precursor is required.
Tandem RCM: The resulting polyene substrate is then subjected to a metal catalyst, typically a ruthenium-based complex (e.g., Grubbs' catalyst). The catalyst facilitates sequential intramolecular metathesis reactions. The kinetic and thermodynamic factors often favor the formation of less-strained five- to seven-membered rings first, followed by the closure of a larger ring, ultimately yielding a fused bicyclic or polycyclic structure. rsc.org
For instance, a di-allyl derivative of a diol can be further functionalized to carry two additional terminal alkene groups. Upon exposure to a Grubbs' catalyst, this tetraene can undergo a tandem RCM reaction to form fused bicyclic compounds. rsc.org The stereochemistry of the diol precursor can influence the selectivity of the cyclization, leading to specific diastereomers of the final fused product. This methodology provides a powerful tool for the rapid assembly of complex molecular frameworks from simple acyclic precursors like this compound. rsc.org
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, combined with its branched structure, makes it a compelling monomer for creating polymers with tailored properties. It can be incorporated into polymer backbones to influence thermal properties, solubility, and mechanical performance.
Monomer in the Synthesis of Polyesters and Polyurethanes
This compound can serve as a diol monomer in polycondensation and polyaddition reactions to produce aliphatic polyesters and polyurethanes, respectively.
Polyesters: In polyester synthesis, a diol is reacted with a dicarboxylic acid or its derivative (like a diacyl chloride or diester). nih.gov The inclusion of this compound, with its asymmetric structure and methyl side-chain, is expected to disrupt chain packing and reduce the crystallinity of the resulting polyester compared to polymers made from linear diols like 1,6-hexanediol. This disruption typically leads to a lower melting temperature (Tm), a more pronounced glass transition temperature (Tg), and increased solubility in common organic solvents. The tertiary alcohol, being more sterically hindered, may react slower than the primary alcohol, potentially requiring specific catalysts or harsher reaction conditions to achieve high molecular weight polymers.
Polyurethanes: Polyurethanes are synthesized through the reaction of diols with diisocyanates. The structure of both the diol (soft segment) and the diisocyanate (hard segment) is crucial in determining the final properties of the material. mdpi.com Using this compound as the soft segment would create amorphous domains within the polyurethane network. The methyl branch would increase the free volume and lower the glass transition temperature of the soft segment, likely resulting in a softer, more flexible elastomer at room temperature. The structure of the diisocyanate used (e.g., aliphatic hexamethylene diisocyanate (HDI) vs. aromatic 4,4'-diphenylmethane diisocyanate (MDI)) would further modulate the degree of phase separation and the ultimate mechanical properties of the polyurethane. mdpi.commdpi.com
| Polymer Type | Monomer | Expected Impact on Polymer Properties | Typical Property Value (Linear Analogue*) |
|---|---|---|---|
| Polyester | This compound + Adipic Acid | Lower Crystallinity, Lower Tm, Increased Solubility | Tm ≈ 55-60 °C |
| Polyurethane | This compound + HDI | Lower Tg of soft segment, Increased Flexibility | Tg ≈ -60 to -70 °C |
*Values are typical for polymers based on the linear analogue, 1,6-hexanediol, and are provided for comparison.
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
While this compound is an achiral molecule, it possesses a stereocenter at the C6 position in its chiral form. If synthesized or resolved into a single enantiomer, (R)- or (S)-6-Methylheptane-1,6-diol becomes a valuable chiral building block. Chiral diols are widely employed in asymmetric synthesis, where they can act as chiral auxiliaries, chiral ligands for metal catalysts, or as organocatalysts themselves. nih.govalfachemic.com
The application of an enantiopure primary-tertiary diol like this compound could proceed via several routes:
Chiral Ligands: The diol can be used to form complexes with metals (e.g., iridium, rhodium, copper), creating a chiral environment around the metal center. nih.gov Such complexes can catalyze a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and allylations, with high levels of enantioselectivity. nih.gov The distinct steric and electronic environment provided by the primary versus the tertiary alcohol could offer unique selectivity compared to symmetric C2-chiral diols.
Organocatalysis: Chiral diols, particularly those with acidic hydroxyl protons, can function as Brønsted acid catalysts. They can activate substrates through hydrogen bonding, facilitating enantioselective transformations like allylborations or hetero-Diels-Alder reactions. nih.gov
Chiral Auxiliaries: The chiral diol can be temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved and can be recovered.
The utility of chiral diols is demonstrated in numerous asymmetric transformations. For example, chiral diol ligands are essential in iridium-catalyzed redox-triggered carbonyl additions, where they can direct both site-selectivity and diastereoselectivity with exceptional control. nih.gov
| Reaction Type | Catalyst System | Role of Chiral Diol | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Asymmetric Allylboration of Ketones | Chiral BINOL derivatives | Organocatalyst / Ligand for Boron | Up to 99% ee nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Diol / Metal Complex | Chiral Ligand | High ee reported alfachemic.com |
| Redox-Triggered Carbonyl Addition | Chiral Diol / Iridium Complex | Chiral Ligand | High diastereoselectivity nih.gov |
Illustrative examples of asymmetric reactions catalyzed by various chiral diols.
Future Research Directions and Emerging Applications
Integration of High-Throughput Screening in Diol Synthesis and Derivatization
High-throughput screening (HTS) is a powerful methodology that enables the rapid and simultaneous execution of a large number of chemical experiments, accelerating the discovery of new catalysts and the optimization of reaction conditions. nih.govacs.org The application of HTS to the synthesis and derivatization of diols like 6-Methylheptane-1,6-diol represents a significant frontier in chemical research. This approach allows for the swift evaluation of numerous variables—including catalysts, ligands, solvents, and bases—on a microscale, using minimal quantities of precious substrates. scienceintheclassroom.org
Future research will likely focus on developing automated HTS platforms specifically for diol synthesis. These platforms can screen extensive libraries of catalysts for key transformations such as asymmetric hydrogenation or dihydroxylation to produce chiral diols with high enantiomeric excess (ee). nih.gov For a molecule like this compound, HTS can be employed to identify optimal conditions for selective derivatization of either the primary or the tertiary hydroxyl group, a persistent challenge in polyol chemistry. rsc.org For instance, an HTS campaign could screen various catalysts for regioselective acylation, etherification, or protection reactions. The data generated from these screens, often analyzed using advanced software and heatmaps, provides a blueprint for scaling up successful reactions. acs.org
A general protocol for creating HTS assays to determine both yield and enantiomeric excess for diols has already been developed, utilizing indicator displacement assays. nih.gov This methodology, which can be adapted for 96-well plates, allows for the rapid identification of effective asymmetric catalysts from large candidate pools. nih.gov The integration of such techniques will be crucial for unlocking the full synthetic potential of complex diols and their derivatives.
Table 1: High-Throughput Screening (HTS) Parameters for Diol Synthesis & Derivatization
| Parameter Screened | Objective | Example Variables | Throughput Potential |
|---|---|---|---|
| Catalyst/Ligand | Discovery of novel catalysts for stereoselective synthesis | Metal precursors, chiral ligands, organocatalysts | >1,000 reactions/24h scienceintheclassroom.org |
| Reaction Conditions | Optimization of yield and selectivity | Solvents, bases, temperature, additives | 5,760 reactions in a single campaign acs.org |
| Substrate Scope | Evaluating the versatility of a new catalytic system | Various functionalized diols and derivatizing agents | Hundreds of unique substrate-reagent combinations |
| Enantiomeric Excess (ee) | Rapid determination of stereoselectivity | Chiral selectors, indicator dyes | Screening of large catalyst libraries for high ee nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high levels of regio- and stereoselectivity in the synthesis of complex molecules like this compound is a formidable challenge. nih.govresearchgate.net The synthesis of optically pure diols often relies on expensive or toxic metal catalysts and can suffer from low selectivity. nih.gov Consequently, a major thrust of future research is the exploration of novel catalytic systems that offer enhanced control over chemical transformations.
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering advantages such as low toxicity, stability, and ready availability. nih.gov Chiral diol-based scaffolds, such as derivatives of BINOL and TADDOL, have been used to create a chiral environment for enantioselective reactions. nih.gov Future work will likely involve the design and synthesis of new generations of organocatalysts tailored for the selective functionalization of non-symmetric diols. These catalysts can operate through various activation modes, including hydrogen bonding and Brønsted acid/base catalysis, to differentiate between the primary and tertiary hydroxyl groups of this compound. rsc.orgnih.gov
Furthermore, research into heterogeneous catalysts is gaining traction. For example, saccharose-derived hydrothermal carbon has shown excellent performance in promoting the acetalization of 1,2-diols, a common protection strategy. mdpi.com Such bio-based, solid catalysts are not only sustainable but also allow for easier separation and recycling, aligning with the principles of green chemistry. The development of novel catalyst-controlled regiodivergent reactions will also be critical, enabling access to different isomers of a product simply by changing the catalyst. mdpi.com
Table 2: Emerging Catalytic Systems for Selective Diol Synthesis
| Catalyst Type | Key Features | Target Selectivity | Representative Examples |
|---|---|---|---|
| Chiral Organocatalysts | Metal-free, low toxicity, creates chiral environment | Enantioselectivity, Regioselectivity | BINOL, VANOL, and tartaric acid derivatives nih.gov |
| Heterogeneous Carbon Catalysts | Recyclable, sustainable, robust | Regioselective protection (acetalization) | Sulfonated hydrothermal carbons mdpi.com |
| Modular Catalysts | Versatile and adaptable for different substrates | Stereoselectivity, Regioselectivity | Diarylprolinol silyl (B83357) ethers |
| Phosphine-based Catalysts | Controls regioselectivity in annulation reactions | Regiodivergence | L-thr-D-thr-derived chiral phosphines mdpi.com |
Development of Bio-Inspired Synthetic Routes
Nature provides a rich blueprint for the efficient and highly selective synthesis of complex molecules. Bio-inspired and biocatalytic routes are increasingly being explored as sustainable alternatives to traditional chemical synthesis. nih.gov These methods utilize enzymes or whole-cell systems to perform chemical transformations under mild conditions, often with exceptional levels of specificity. nih.govrsc.org
For the synthesis of diols, research is focusing on engineering metabolic pathways in microorganisms like Escherichia coli to produce these compounds from renewable feedstocks such as glucose. nih.gov A promising approach involves the use of modular polyketide synthase (PKS) platforms. researchgate.net By engineering these enzymatic assembly lines, it is possible to produce a variety of medium- and branched-chain diols, amino alcohols, and hydroxy acids. researchgate.net This platform could potentially be adapted to synthesize specific targets like this compound by selecting appropriate starter and extender units for the PKS. researchgate.net
Enzymatic cascades are another powerful tool. For example, a two-step cascade using a carboligase followed by an oxidoreductase has been used to synthesize various vicinal diols from biobased aldehydes. rwth-aachen.de Lipases are also widely used for their ability to catalyze esterification reactions, including the desymmetrization of meso-diols to produce chiral building blocks. mdpi.com Future research will likely focus on discovering new enzymes with novel activities, improving the stability of biocatalysts for industrial applications, and combining bio- and chemocatalysis to create novel synthetic pathways. rsc.orgrwth-aachen.de
Investigation of Advanced Applications in Niche Chemical Industries
The structural features of this compound, particularly its chirality and the presence of two distinct hydroxyl groups, make it a valuable building block for high-value products in niche chemical industries. nbinno.com The fine chemical sector, which produces complex, high-purity substances for specialized applications, is a primary area of interest. nbinno.com
In the pharmaceutical and agrochemical industries, the biological activity of a molecule is often dependent on its specific stereochemistry. nbinno.com Chiral intermediates like this compound are crucial for the enantiomerically pure synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comresearchgate.net Using such chiral building blocks from the outset simplifies synthetic routes and avoids costly and difficult separation of enantiomers later in the process. nbinno.com
Beyond life sciences, there is potential for using branched diols in the formulation of specialty polymers and functional fluids. The methyl branch in this compound can impart unique physical properties, such as altered viscosity, thermal stability, and solubility, compared to its linear counterparts. These properties could be advantageous in the development of high-performance lubricants, hydraulic fluids, or as monomers for specialty polyesters and polyurethanes where specific material characteristics are required. The ability to tailor molecular properties through the precise synthesis and incorporation of such functionalized diols is a key driver of innovation in materials science. nbinno.com
Table 3: Potential Niche Applications for this compound
| Industry | Application Area | Rationale for Use |
|---|---|---|
| Pharmaceuticals | Chiral Building Block | Synthesis of enantiomerically pure active ingredients. nbinno.comresearchgate.net |
| Agrochemicals | Chiral Intermediate | Development of stereospecific pesticides and herbicides. nbinno.com |
| Specialty Polymers | Functional Monomer | Creation of polyesters/polyurethanes with tailored thermal and mechanical properties. |
| Functional Fluids | Base Oil / Additive | Formulation of high-performance lubricants or hydraulic fluids with unique viscosity profiles. |
| Fine Chemicals | Versatile Intermediate | Synthesis of complex organic molecules for research and development. nbinno.com |
Q & A
Q. How can researchers verify the identity of 6-Methylheptane-1,6-diol experimentally?
To confirm the compound’s identity, use spectroscopic techniques (e.g., NMR, IR) and cross-reference with the IUPAC-standard InChIKey (XICLOMYOBVKLTR-UHFFFAOYSA-N) and CAS registry number (5392-57-4) provided by NIST . For structural validation, 2D Mol files from authoritative databases like NIST should be prioritized. Ensure purity via chromatographic methods (e.g., HPLC) and compare retention indices with literature values.
Q. What are the recommended storage and handling protocols for this compound?
While specific flammability or decomposition data are unavailable, stability under recommended storage conditions (e.g., inert atmosphere, low humidity) is noted . Store in airtight containers at 2–8°C to prevent oxidation. Conduct stability assays under varying temperatures and humidity levels to establish lab-specific guidelines.
Q. What methodological approaches are used to estimate solubility and partitioning behavior of this compound?
Apply group additivity calculations to predict properties like water solubility and partition coefficients (log P). For example, thermodynamic data for hexane-1,6-diol (a structural analog) at high temperatures and pressures can guide extrapolation . Experimental validation via shake-flask or HPLC methods is recommended due to limited empirical data.
Q. How is this compound synthesized in academic settings?
While direct synthesis methods are not detailed in the evidence, enzymatic hydrolysis strategies (e.g., using plant biocatalysts like Daucus carota) for structurally related diols (e.g., bicyclo[3.3.1]nonane-2,6-diol diacetate) suggest a pathway. Optimize reaction conditions (pH, temperature) and monitor stereoselectivity via chiral chromatography .
Advanced Research Questions
Q. How can researchers design enantioselective synthesis routes for this compound derivatives?
Leverage stereoselective biotransformation techniques using vegetable-derived enzymes (e.g., carrot or parsnip roots) to hydrolyze diacetate precursors. Adjust reaction parameters (e.g., 25–30°C, 2–3 days) to control optical purity, as demonstrated for bicyclo[3.3.1]nonane-2,6-diol derivatives . Characterize enantiomers via polarimetry or X-ray crystallography.
Q. What computational methods are suitable for analyzing thermodynamic properties of this compound?
Use group contribution models to estimate heat capacity (C°p) and phase behavior. Compare results with experimental data from analogs like hexane-1,6-diol, which has been studied at temperatures up to 250°C and 280 bar . Validate predictions using differential scanning calorimetry (DSC) or high-pressure reactors.
Q. How should contradictions in photochemical reactivity data be addressed?
Investigate host-guest interactions influencing reactivity. For example, diacetylenediol hosts (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) can alter photodimerization outcomes of coumarins . For this compound, test its reactivity in inclusion complexes under UV irradiation and analyze products via mass spectrometry or XRD.
Q. What challenges arise in the IUPAC nomenclature of this compound derivatives?
Follow IUPAC Provisional Recommendations (P-20/P-21) to prioritize principal functional groups (-OH) and substituents. For example, a derivative with a cyclohexyl group would require hierarchical naming (e.g., 1-(4-hydroxycyclohexyl)hexane-1,6-diol) . Use software tools like ChemDraw with updated IUPAC rules to resolve ambiguities.
Methodological Notes
- Data Gaps : Address missing safety and physicochemical data (e.g., flammability, viscosity) by designing targeted experiments (e.g., thermogravimetric analysis) .
- Cross-Validation : Compare computational predictions (group additivity) with experimental results for analogs like hexane-1,6-diol to refine models .
- Stereochemical Analysis : Combine enzymatic synthesis with chiral stationary-phase chromatography to achieve high enantiomeric excess (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
